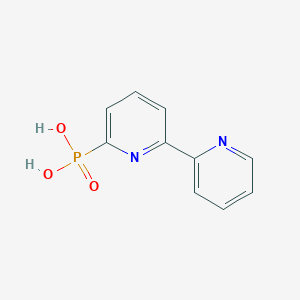![molecular formula C51H68O2 B12571181 1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione CAS No. 190276-00-7](/img/structure/B12571181.png)
1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is a complex organic compound characterized by its unique structure, which includes two biphenyl groups attached to a propane-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione typically involves the following steps:
Formation of Biphenyl Groups: The initial step involves the synthesis of biphenyl groups with dodecyl substituents. This can be achieved through a Suzuki coupling reaction between 4-bromo-1-dodecylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Attachment to Propane-1,3-dione: The biphenyl groups are then attached to a propane-1,3-dione core through a Friedel-Crafts acylation reaction. This involves the reaction of the biphenyl groups with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers.
Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs.
Industry: It can be used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways within cells. The biphenyl groups can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes involved in cell division, leading to potential anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-hydroxyphenyl)-1,3-propanedione: Similar structure but with hydroxy groups instead of dodecyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phosphino groups instead of biphenyl groups.
Uniqueness
1,3-Bis(4’-dodecyl[1,1’-biphenyl]-4-yl)propane-1,3-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in materials science and industrial applications.
Propiedades
Número CAS |
190276-00-7 |
|---|---|
Fórmula molecular |
C51H68O2 |
Peso molecular |
713.1 g/mol |
Nombre IUPAC |
1,3-bis[4-(4-dodecylphenyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C51H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-29-44(30-26-42)46-33-37-48(38-34-46)50(52)41-51(53)49-39-35-47(36-40-49)45-31-27-43(28-32-45)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3 |
Clave InChI |
GZDBMVFPGBDVMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)

![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
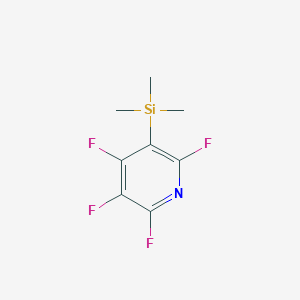
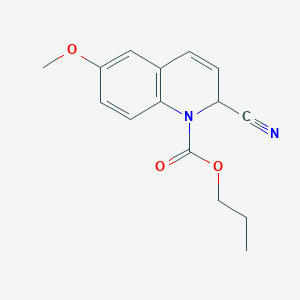
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
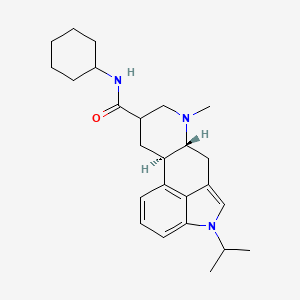
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
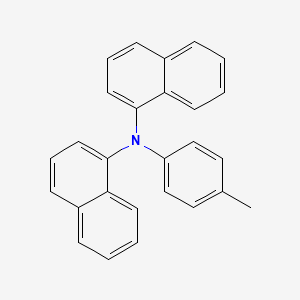
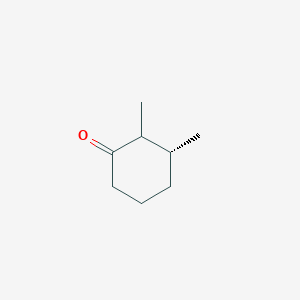
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
